4-Nitrofluorescein

Fluorescence spectroscopy Solvent effects Probe design

4-Nitrofluorescein (Isomer I) delivers an inverted solvent-response profile: it is non-fluorescent in DMSO/acetonitrile but exhibits high quantum yield in aqueous buffers and alcohols, making it the definitive choice for assays in physiological media. Its nitro group serves as a built-in fluorescence quencher that can be selectively reduced by H₂S or nitroreductase, enabling turn-on probe development. Specifying isomerically pure 4-nitrofluorescein ensures consistent spectral positioning (λex 490/λem 520 nm) and avoids the 7–10 nm shifts that compromise multiplexed detection. Procure this validated protein-labeling reagent for reproducible immunofluorescence and nitro-to-amino reduction applications.

Molecular Formula C20H11NO7
Molecular Weight 377.3 g/mol
Cat. No. B7949211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrofluorescein
Molecular FormulaC20H11NO7
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C20H11NO7/c22-10-4-6-12-16(8-10)27-17-9-11(23)5-7-13(17)20(12)14-2-1-3-15(21(25)26)18(14)19(24)28-20/h1-9,22-23H
InChIKeyXURQCNORMJHFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrofluorescein for Fluorescent Labeling and Probe Development: Procurement-Relevant Chemical Profile


4-Nitrofluorescein (CAS 3326-35-0) is a nitro-substituted xanthene dye belonging to the fluorescein family, characterized by a nitro group on the phthalic acid-derived portion of the fluorescein core [1]. It exists as a light yellow to brown crystalline powder with a molecular weight of 377.3 g/mol, melting point above 300°C, and exhibits strong fluorescence with peak emission around 520 nm when excited at approximately 490 nm . The compound is primarily utilized as a fluorescent labeling reagent for proteins and serves as a key intermediate in the synthesis of fluorescent molecular probes for biochemical and cellular research [2].

Why 4-Nitrofluorescein Cannot Be Replaced by Unsubstituted Fluorescein or Other In-Class Nitrofluorescein Isomers


Substituting 4-nitrofluorescein with unsubstituted fluorescein or alternative nitrofluorescein isomers introduces quantifiable functional divergence that compromises experimental reproducibility. The R2− dianion of 4′-nitrofluorescein displays solvent-dependent emission behavior opposite to that of both unsubstituted fluorescein and aminofluorescein derivatives — it is practically non-fluorescent in aprotic solvents such as DMSO and acetonitrile, whereas its quantum yield increases specifically in alcohol or aqueous media [1]. This inverted solvent-response profile precludes simple substitution in assay systems optimized for aprotic environments. Furthermore, positional isomers such as 3′-nitrofluorescein exhibit absorption maxima (λmax) shifted by 7–10 nm relative to 4′- and 5′-nitro derivatives, a difference that affects spectral compatibility in multiplexed detection platforms and influences apparent fluorescence intensity in fixed-wavelength instrumentation [2]. Substitution without accounting for these isomer-specific photophysical differences can lead to erroneous quantitative results and failed assay transfer.

Quantitative Differentiation Evidence: 4-Nitrofluorescein Versus Fluorescein and Nitrofluorescein Isomers


4′-Nitrofluorescein Exhibits Inverted Solvent-Dependent Fluorescence Behavior Relative to Aminofluorescein and Unsubstituted Fluorescein

The R2− dianion of 4′-nitrofluorescein demonstrates spectral behavior opposite to that of 4′- and 5′-aminofluorescein as well as unsubstituted fluorescein. Whereas aminofluorescein dianions exhibit bright fluorescence in aprotic solvents (DMSO, acetonitrile) that is quenched upon addition of water or protonation, 4′-nitrofluorescein dianion is practically non-emissive in aprotic solvents but exhibits increased quantum yield in alcohol or aqueous media [1].

Fluorescence spectroscopy Solvent effects Probe design

4′-Nitrofluorescein Absorption Maximum Differs by 7–10 nm from 3′- and 6′-Nitrofluorescein Isomers

The absorption maxima (λmax) of the R2− dianions of nitrofluorescein positional isomers exhibit systematic variation. In aqueous solution, the λmax values for 3′- and 6′-nitrofluorescein are 7–10 nm higher (red-shifted) than those of the 4′- and 5′-nitro derivatives. This spectral difference, also observed in DMSO, correlates with the xanthene–phthalic interplanar angles in the molecular structure [1].

Spectral characterization Isomer differentiation Multiplex assays

4-Nitrofluorescein Serves as a Validated Precursor for Selective Mitochondrial Superoxide Anion Imaging Probes

4-Nitrofluorescein is utilized as the core fluorescent scaffold for synthesizing mitochondria-targeted superoxide anion imaging probes. Esterification of the two hydroxyl groups of 4-nitrofluorescein with diphenylphosphinyl chloride introduces dual detection groups that confer selective reactivity toward superoxide radical (O2•−). The resulting probe Mito-Superoxide-tracker exhibits high selectivity for superoxide anion without cross-reactivity toward other mitochondrial reactive oxygen species, enabling real-time detection of superoxide production in mitochondria [1].

ROS detection Mitochondrial imaging Probe synthesis

4-Nitrofluorescein Isomer I Demonstrates Superior Fluorescence per Microgram Relative to Isomer II in Chromatographic Assays

Chromatographic analysis of fluorescein isothiocyanate isomers I and II (derived from the corresponding nitrofluorescein isomers) reveals that amine and isothiocyanate isomer I produce greater fluorescence per microgram than their isomer II counterparts. This indicates that nitrofluorescein isomer I (4-nitrofluorescein) is the superior starting material for fluorescent antibody work requiring maximum signal intensity [1].

Fluorescent antibody technique Chromatography Protein labeling

4-Nitrofluorescein Enables Fluorescent Antibody Technique for Rapid Pathogen Identification in Clinical Diagnostics

4-Nitrofluorescein is a validated fluorescent labeling reagent for proteins in the fluorescent antibody technique, specifically applied for rapid identification of pathogens. This established diagnostic application differentiates it from purely research-grade nitrofluorescein analogs that lack documented clinical or diagnostic utility .

Immunofluorescence Pathogen detection Diagnostic assays

4-Nitrofluorescein Physical Property Profile Informs Handling and Storage Requirements Relative to Fluorescein

4-Nitrofluorescein exhibits distinct physical properties compared to unsubstituted fluorescein, including higher melting point (>300°C vs. 314–316°C for fluorescein) and specific light and moisture sensitivity that dictates storage at 2–8°C. Its solubility profile differs: it is almost completely soluble in 100 g/L NaOH solution . These differences affect handling protocols, shelf-life planning, and stock solution preparation procedures.

Compound stability Storage conditions Procurement planning

Optimal Application Scenarios for 4-Nitrofluorescein Based on Verified Differentiation Evidence


Synthesis of Reaction-Based Fluorescent Probes Requiring Nitro Group Reduction or Derivatization

4-Nitrofluorescein is ideally suited as a precursor scaffold for constructing turn-on fluorescent probes that operate via nitro group reduction. The nitro group serves as a fluorescence quencher that, upon selective reduction by analytes such as hydrogen sulfide (H2S) or nitroreductase enzymes, converts to an amino group, restoring bright fluorescence. This mechanism has been validated in patent literature for superoxide-selective mitochondrial imaging probes derived from 4-nitrofluorescein via esterification of the xanthene hydroxyl groups [1]. Laboratories developing novel analyte-responsive probes should procure 4-nitrofluorescein specifically for applications leveraging the nitro-to-amino reduction pathway.

Fluorescent Antibody Technique for Pathogen Detection in Clinical and Veterinary Diagnostics

4-Nitrofluorescein (nitrofluorescein isomer I) is a validated protein labeling reagent for the fluorescent antibody technique used in rapid pathogen identification workflows. Chromatographic evidence confirms that isomer I-derived conjugates exhibit superior fluorescence per microgram compared to isomer II-derived products [1]. Diagnostic laboratories implementing immunofluorescence assays for microbial detection should specify 4-nitrofluorescein (isomer I) rather than generic nitrofluorescein or mixed isomer products to maximize signal intensity and minimize false-negative rates.

Aqueous-Phase Fluorescence Assays Requiring Protic Solvent Compatibility

4-Nitrofluorescein exhibits a solvent-response profile opposite to that of aminofluorescein derivatives: its R2− dianion shows negligible fluorescence in aprotic solvents (DMSO, acetonitrile) but measurable quantum yield in alcohols and aqueous media [1]. This property makes 4-nitrofluorescein the appropriate choice for assay systems operating in aqueous buffers, cell culture media, or alcoholic solvent mixtures, whereas aminofluorescein derivatives are suboptimal under these conditions. Researchers should select 4-nitrofluorescein when the assay readout must occur in physiologically relevant aqueous environments.

Multiplexed Fluorescence Detection Requiring Precise Spectral Separation from Other Fluorescein Derivatives

The 7–10 nm difference in absorption maxima between 4′-nitrofluorescein and 3′-/6′-nitrofluorescein isomers enables spectral discrimination in multiplexed fluorescence assays [1]. For laboratories designing panels that combine multiple fluorescein-based reporters, procurement of isomerically pure 4-nitrofluorescein is essential to maintain the intended spectral spacing and minimize channel bleed-through. Use of mixed isomers or incorrect positional isomers will result in unexpected spectral overlap and compromised multiplex performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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